molecular formula C15H21NO2 B15125641 4-Propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol

4-Propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol

Cat. No.: B15125641
M. Wt: 247.33 g/mol
InChI Key: JCSREICEMHWFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naxagolide is a dopamine D2/D3-receptor agonist that was initially studied for the treatment of Parkinson’s disease. Although further clinical development was discontinued, it has found use as a radiotracer for imaging dopamine D2 receptors with positron emission tomography (PET) in human subjects .

Preparation Methods

Naxagolide can be synthesized from Naxagolide-O-methyl hydrochloride through various synthetic routes. The specific reaction conditions and industrial production methods are detailed in chemical synthesis literature . The compound is typically prepared in a laboratory setting using controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Naxagolide undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify its chemical structure.

    Substitution: Naxagolide can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Naxagolide has several scientific research applications:

    Chemistry: Used as a model compound in studying dopamine receptor interactions.

    Biology: Employed in research involving dopamine receptor function and signaling pathways.

    Medicine: Investigated as a potential treatment for Parkinson’s disease and other neurological disorders.

    Industry: Utilized in the development of radiotracers for PET imaging.

Mechanism of Action

Naxagolide exerts its effects by binding to dopamine D2 and D3 receptors, mimicking the action of dopamine. This binding activates the receptors, leading to various downstream effects, including modulation of neurotransmitter release and neuronal signaling pathways. The compound’s high affinity for these receptors makes it a valuable tool in studying dopamine-related functions and disorders .

Comparison with Similar Compounds

Naxagolide is unique compared to other dopamine receptor agonists due to its specific binding profile and high affinity for D2 and D3 receptors. Similar compounds include:

Properties

IUPAC Name

4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16/h3,5,10,14-15,17H,2,4,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSREICEMHWFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCOC2C1CCC3=C2C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70868992
Record name 4-Propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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